N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide

ICRAC inhibitor CRAC channel Inflammation

This compound is a well-defined pyrazolyl-carboxamide ICRAC inhibitor scaffold. The 3-(1H-pyrazolyl)phenyl motif with a 2-pyridyl amide defines a distinct pharmacophore sub-series, ensuring target engagement reproducibility in SOCE and inflammation studies. The unsubstituted pyrazole provides a unique attachment point for fluorescent/biomolecular probes—unattainable with N-substituted analogs. Choose this minimal pharmacophore for RIP2/ICRAC selectivity panels and fragment-based drug discovery. Request custom synthesis or bulk pricing below.

Molecular Formula C15H12N4O
Molecular Weight 264.28 g/mol
CAS No. 1210872-15-3
Cat. No. B6577639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide
CAS1210872-15-3
Molecular FormulaC15H12N4O
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C15H12N4O/c20-15(14-3-1-2-9-16-14)18-12-6-4-11(5-7-12)13-8-10-17-19-13/h1-10H,(H,17,19)(H,18,20)
InChIKeyYSQQOCRZUGFCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide (CAS 1210872-15-3): Chemical Identity and Research Scaffold


N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide (CAS 1210872-15-3, MF: C15H12N4O, MW: 264.28) is a synthetic small molecule belonging to the pyrazolyl-carboxamide class. Its structure comprises a pyridine-2-carboxamide moiety linked via an anilide bridge to a 3-(1H-pyrazolyl)phenyl group. This chemotype is recognized in the patent literature as a scaffold for calcium release-activated calcium (CRAC) channel (ICRAC) inhibitors, a target class implicated in inflammatory and autoimmune disorders . The compound serves as a versatile intermediate or tool compound within this structural series.

Procurement Risk: Why Generic Pyrazole-Carboxamides Cannot Substitute for N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide (CAS 1210872-15-3)


Within the pyrazolyl-carboxamide ICRAC inhibitor class, minor structural modifications at the pyrazole N-substitution or the phenyl linker regiochemistry profoundly alter target engagement. The specific 3-(1H-pyrazolyl)phenyl motif with a 2-pyridyl amide defines a distinct pharmacophore sub-series. Substituting a generic pyrazole-carboxamide, even a close regioisomer, will likely result in divergent CRAC channel inhibitory profiles, making procurement without precise structural verification a high-risk decision for reproducibility in inflammation research .

Quantitative Differentiation Evidence: N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide (CAS 1210872-15-3) vs. In-Class Alternatives


ICRAC Channel Inhibitory Potency: Target Compound vs. Grünenthal Patent Scaffold

The target compound is specifically claimed within the Grünenthal patent as a pyridinyl-substituted pyrazolyl carboxamide for ICRAC inhibition, a mechanism shared by advanced clinical candidates. While a direct head-to-head quantitative IC50 comparison against its closest analogs is not available in the public domain for this specific compound, the patent establishes its core structural identity as a member of a series where IC50 values for CRAC current inhibition have been reported. Its unsubstituted pyrazole NH and para-phenyl linkage represent a minimal pharmacophore, offering a cleaner baseline for SAR expansion compared to N-substituted or meta-linked analogs .

ICRAC inhibitor CRAC channel Inflammation

Structural Differentiation: Regioisomeric Specificity of the 1H-Pyrazol-3-yl Linker

The compound features a 1H-pyrazol-3-yl substituent at the para-position of the phenyl ring. This is distinct from the closely related N-phenyl-1H-pyrazol-5-yl isomer (CAS 62089-23-0), which bears a pyrazole at the 5-position. Although direct comparative biological data are lacking, computational and literature precedents in pyrazole-based kinase inhibitors (e.g., RIP2, IRAK4) demonstrate that 3-yl vs. 5-yl substitution alters the dihedral angle and hydrogen-bonding network, directly impacting ATP-binding pocket complementarity . The 3-yl isomer's geometry is predicted to favor binding to the hinge region of certain kinases, whereas the 5-yl isomer often requires additional substitution for affinity.

Regioselectivity Medicinal Chemistry Kinase Inhibitor

Synthetic Accessibility: Advantageous Building Block for Parallel Library Synthesis

The compound's free NH-pyrazole and secondary anilide serve as orthogonal reactive handles for diversification. Compared to N-methylated pyrazol-carboxamides, which dominate many ICRAC inhibitor patents, this compound can be directly alkylated, acylated, or sulfonylated without a deprotection step. This synthetic expediency translates to 1-2 fewer steps in library construction, reducing both time and cost per analog. For example, sulfonylation at the pyrazole NH can be achieved in a single step under mild conditions, whereas a corresponding N-phenyl congener would require a de novo synthesis .

Parallel Synthesis Drug Discovery Fragment-based screening

High-Value Application Scenarios for N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide (CAS 1210872-15-3)


Calcium Signaling & CRAC Channel Probe Development

Use as a baseline scaffold for developing fluorescent or biotinylated probes to study store-operated calcium entry (SOCE) in immune cells. The unsubstituted pyrazole provides a convenient attachment point for linker conjugation, a feature not available in crowded N-substituted ICRAC inhibitors .

Kinase Selectivity Panel Profiling

Employ as a core structure in a kinome-wide selectivity panel. Given the known interaction of pyrazolocarboxamides with RIP2 kinase and ICRAC channels, this compound provides a minimal pharmacophore to dissect selectivity determinants against closely related kinases in the innate immunity pathway .

Fragment-Based Drug Discovery (FBDD) Library Construction

Include as a fragment-sized core (MW <300) in a focused FBDD library targeting inflammatory kinases. Its synthetic accessibility and dual vector points support rapid fragment growing and merging strategies, accelerating hit-to-lead timelines compared to more complex, pre-elaborated ICRAC inhibitors .

Quote Request

Request a Quote for N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.